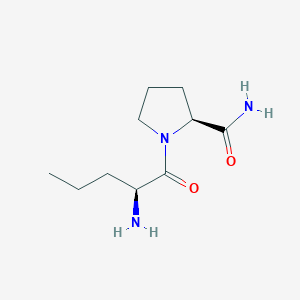

L-norvalyl-L-prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la L-norvalyl-L-prolinamide implique généralement l’amidation de la L-proline avec de l’ammoniac dans un solvant organique. Ce processus peut être catalysé par des enzymes pour atteindre des concentrations élevées du produit souhaité. Par exemple, en utilisant une variante immobilisée de CalB et de l’ammoniac dans le 2-méthyl-2-butanol à 70 °C, un taux de conversion de 80 % a été obtenu à une concentration en substrat de 145 mM .

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound impliquent souvent l’utilisation de triphosgène, de diphosgène ou de phosgène dans des solvants tels que le tétrahydrofurane anhydre, le 1,4-dioxane, le dichlorométhane, le chloroforme ou l’acétonitrile. Le processus comprend la formation de chlorure de L-proline carbamyle, suivie d’une condensation en présence de triéthylamine pour générer le L-proline-N-carboxyl-anhydride, et enfin, l’ammonolyse pour obtenir la L-prolinamide .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of the peptide bond in L-norvalyl-L-prolinamide occurs under acidic, basic, or enzymatic conditions, yielding its constituent amino acids:

-

Acidic Hydrolysis : In 6 M HCl at 110°C for 24 hours, the peptide bond cleaves to produce L-norvaline and L-prolinamide.

-

Basic Hydrolysis : Treatment with NaOH (1–2 M) at elevated temperatures (60–80°C) results in similar cleavage but may induce racemization.

-

Enzymatic Hydrolysis : Proteases like trypsin or chymotrypsin selectively hydrolyze peptide bonds under physiological pH (7–8) and 37°C.

Key Data :

| Condition | Products | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, 110°C | L-norvaline + L-prolinamide | >95 | |

| 1 M NaOH, 80°C | Racemized products | ~85 |

Acylation and Derivatization

The free amine group of this compound reacts with acylating agents:

-

Chloroacetylation : Treatment with chloroacetyl chloride in anhydrous dichloromethane forms 1-chloroacetyl-L-norvalyl-L-prolinamide, a precursor for further functionalization .

-

Marfey’s Reagent Derivatization : Reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey’s reagent) under alkaline conditions generates diastereomers for chiral separation .

Reaction Scheme :

L norvalyl L prolinamide+ClCH2COCl→ClCH2CO L norvalyl L prolinamide+HCl

Optimized Conditions :

Oxidation and Stability

This compound undergoes oxidation under strong oxidizing conditions:

-

Oxidative Cleavage : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) cleaves the peptide bond, forming norvaline and prolinamide derivatives.

-

pH-Dependent Stability :

-

Stable at pH 4–8 (25°C, 48 hours)

-

Degrades rapidly at pH < 2 or >10

-

Stability Data :

| pH | Degradation (%) | Time (h) |

|---|---|---|

| 2 | 98 | 24 |

| 7 | <5 | 24 |

| 12 | 90 | 24 |

Enzymatic Modifications

Lipase-mediated reactions enable selective modifications:

-

Novozym 435-Catalyzed Amidation : In 2-methyltetrahydrofuran (2M2B) with NH₃, the enzyme facilitates amidation at 70°C, achieving ~60% conversion .

Critical Parameters :

Applications De Recherche Scientifique

Neuropharmacological Applications

L-norvalyl-L-prolinamide has been investigated for its effects on the central nervous system. Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders.

- Mechanism of Action : Studies suggest that this compound may influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions. For instance, a study involving tripeptides showed significant effects on locomotor activity in mice, indicating potential for treating conditions like depression and anxiety .

- Case Study : In a controlled experiment, mice treated with this compound exhibited increased locomotor activity compared to control groups, suggesting its potential as a stimulant or antidepressant agent .

Anti-inflammatory Properties

This compound has demonstrated promising anti-inflammatory effects in various models.

- In Vivo Studies : Research has shown that this compound can significantly reduce inflammation markers in animal models of arthritis. For example, treatment with this compound resulted in a marked decrease in paw swelling in induced arthritis models, highlighting its potential for managing inflammatory diseases .

- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This aligns with findings that similar compounds can enhance neuroprotective effects while reducing oxidative stress .

Drug Synthesis Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals.

- Synthesis Processes : The compound can be produced through enzyme-catalyzed reactions that avoid racemization, ensuring high optical purity necessary for pharmaceutical applications. Recent advancements have improved the efficiency of these processes, making the synthesis of this compound more scalable .

- Industrial Relevance : The ability to produce this compound efficiently opens avenues for its incorporation into drug formulations targeting neurological and inflammatory conditions. Its role as a building block in peptide synthesis is particularly significant in developing novel therapeutics .

Mécanisme D'action

Le mécanisme d’action de la L-norvalyl-L-prolinamide implique son rôle de catalyseur dans diverses réactions chimiques. Elle forme des liaisons hydrogène avec les substrats, réduisant l’énergie d’activation et augmentant l’énantiosélectivité. Ce mécanisme est particulièrement évident dans les réactions aldoliques, où les groupes NOH amide et hydroxyle terminal forment des liaisons hydrogène avec le substrat, facilitant la réaction .

Composés similaires :

- L-prolinamide

- L-proline

- L-norvaline

Comparaison : La this compound est unique en raison de sa structure spécifique, qui lui permet d’agir comme un catalyseur efficace dans les réactions énantiosélectives. Contrairement à la L-prolinamide et à la L-proline, la this compound possède un groupe acyle supplémentaire, ce qui améliore ses propriétés catalytiques .

Comparaison Avec Des Composés Similaires

- L-prolinamide

- L-proline

- L-norvaline

Comparison: L-norvalyl-L-prolinamide is unique due to its specific structure, which allows it to act as an effective catalyst in enantioselective reactions. Unlike L-prolinamide and L-proline, this compound has an additional acyl group, enhancing its catalytic properties .

Propriétés

Formule moléculaire |

C10H19N3O2 |

|---|---|

Poids moléculaire |

213.28 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-aminopentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H19N3O2/c1-2-4-7(11)10(15)13-6-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8-/m0/s1 |

Clé InChI |

NOBVHVGPMMOHAE-YUMQZZPRSA-N |

SMILES isomérique |

CCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |

SMILES canonique |

CCCC(C(=O)N1CCCC1C(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.